
rac 吲达帕胺-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Indapamide-d3: is a deuterium-labeled version of Indapamide, a thiazide-like diuretic used primarily for the treatment of hypertension and edema associated with congestive heart failure. The compound is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies .
科学研究应用
rac Indapamide-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Indapamide in various samples.
Biology: Employed in studies investigating the metabolic pathways and biological effects of Indapamide.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Indapamide.
Industry: Applied in the development of new pharmaceutical formulations and in quality control processes .
作用机制
Target of Action
Rac Indapamide-d3, a labelled racemic Indapamide , primarily targets Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in the reabsorption of bicarbonate in the kidneys .
Mode of Action
Indapamide is an orally active sulphonamide diuretic agent . It reduces blood pressure by decreasing vascular reactivity and peripheral vascular resistance . This is achieved through its interaction with its primary target, Carbonic Anhydrase 2 .
Biochemical Pathways
The biochemical pathways affected by Indapamide are primarily related to fluid and electrolyte balance in the body. By inhibiting Carbonic Anhydrase 2, Indapamide disrupts the reabsorption of bicarbonate in the kidneys . This leads to increased excretion of water and electrolytes, including sodium, potassium, and chloride . The resulting diuresis and natriuresis contribute to the reduction of blood pressure .
Pharmacokinetics
The pharmacokinetics of Indapamide involve absorption, distribution, metabolism, and excretion (ADME). Indapamide is quickly absorbed from the gastrointestinal tract .
Result of Action
The primary result of Indapamide’s action is a reduction in blood pressure . This is achieved through the increased excretion of water and electrolytes, leading to decreased vascular reactivity and peripheral vascular resistance . Additionally, Indapamide can reduce left ventricular hypertrophy , which is a condition characterized by the thickening of the heart muscle.
生化分析
Biochemical Properties
Rac Indapamide-d3 interacts with various enzymes and proteins in the body. It is known to be involved in the regulation of blood pressure, primarily through its action on vascular reactivity and peripheral vascular resistance
Cellular Effects
Rac Indapamide-d3 has a significant impact on various types of cells and cellular processes. It influences cell function by reducing vascular reactivity and peripheral vascular resistance, which in turn lowers blood pressure
Molecular Mechanism
The molecular mechanism of action of Rac Indapamide-d3 involves its interaction with cellular components to decrease vascular reactivity and peripheral vascular resistance . This results in a reduction of blood pressure. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas of active research.
Metabolic Pathways
Rac Indapamide-d3 is involved in metabolic pathways related to the regulation of blood pressure. It interacts with enzymes or cofactors that modulate vascular reactivity and peripheral vascular resistance
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of rac Indapamide-d3 involves the incorporation of deuterium atoms into the Indapamide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: : Industrial production of rac Indapamide-d3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .
化学反应分析
Types of Reactions: : rac Indapamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring in rac Indapamide-d3 can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like nitrating agents and halogens
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds
相似化合物的比较
rac Indapamide-d3 is compared with other thiazide-like diuretics:
Hydrochlorothiazide: Similar mechanism but less effective in reducing left ventricular mass.
Chlorthalidone: Longer duration of action but associated with more side effects.
Metolazone: More potent but can cause significant electrolyte imbalances
Similar Compounds
- Hydrochlorothiazide
- Chlorthalidone
- Metolazone
- Bendroflumethiazide .
rac Indapamide-d3 stands out due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies.
属性
CAS 编号 |
1217052-38-4 |
|---|---|
分子式 |
C16H16ClN3O3S |
分子量 |
368.85 |
IUPAC 名称 |
4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)-2,3-dihydroindol-1-yl]benzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1D3 |
InChI 键 |
NDDAHWYSQHTHNT-FIBGUPNXSA-N |
SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
同义词 |
3-(Aminosulfonyl)-4-chloro-N-[2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl]benzamide; (+/-)-4-Chloro-N-[2-(methyl-d3)-1-indolinyl]-3-sulfamoylbenzamide; Arifon-d3; Bajaten-d3; Damide-d3; Flubest-d3; Fludex-d3; Idamide-d3; Noranat-d3; Veroxil-d3; Tandix-d3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyano-2-(sulfamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene](/img/structure/B563296.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)
![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)
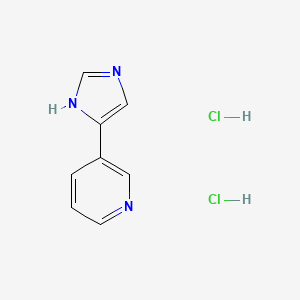
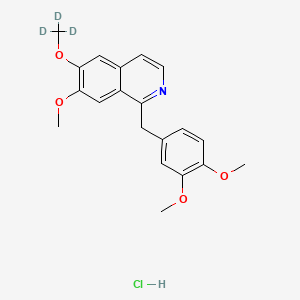
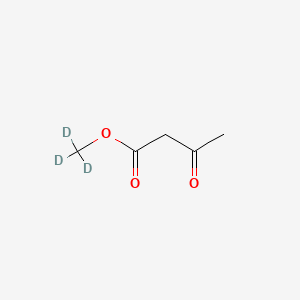
![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)
![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)
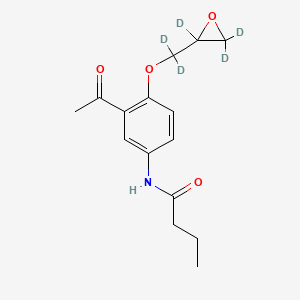
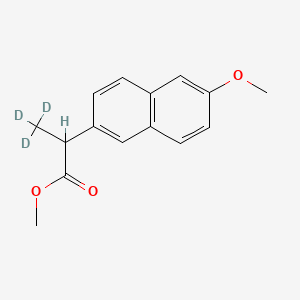
![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
